![molecular formula C14H15F3N6S B12232596 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12232596.png)
4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluoropyrimidinyl group, a piperazinyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Difluoromethyl Group: This is achieved through a difluoromethylation reaction, often using reagents like difluoromethyl bromide.
Attachment of the Fluoropyrimidinyl Group: This step involves the coupling of the fluoropyrimidinyl moiety to the pyrimidine core, typically using palladium-catalyzed cross-coupling reactions.
Incorporation of the Piperazinyl Group: This is done through nucleophilic substitution reactions, where the piperazine ring is introduced.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the difluoromethyl group, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazinyl and fluoropyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It is often used in the development of probes and assays to study enzyme activity and protein-ligand interactions.
Medicine
In medicine, 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
- 2-(Difluoromethyl)-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(methylsulfanyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15F3N6S |
---|---|
Molecular Weight |
356.37 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C14H15F3N6S/c1-24-14-20-10(12(16)17)6-11(21-14)22-2-4-23(5-3-22)13-9(15)7-18-8-19-13/h6-8,12H,2-5H2,1H3 |
InChI Key |
LDZLYHKGMQUIGA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.